3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline family, a class of polyheterocyclic molecules characterized by a fused thiophene-pyridine core. The structure includes a 3-methoxyphenyl carboxamide group at position 2 and a thiophen-2-yl substituent at position 4 (Figure 1). Such derivatives are synthesized via multi-step reactions involving cyclization and functional group modifications, often employing solvents like DMF or ethanol under reflux conditions . The 3-amino group and tetrahydroquinoline moiety enhance solubility and bioavailability, making these compounds attractive for pharmacological studies.
Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-14-7-4-6-13(12-14)25-22(27)21-20(24)19-18(17-10-5-11-29-17)15-8-2-3-9-16(15)26-23(19)30-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKDPNZMTLQRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of organic compounds known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.
Structural Overview
The compound features a complex structure characterized by a tetrahydrothienoquinoline core with various substituents that contribute to its biological properties. The key structural components include:
- Amino group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiophenyl group : Often associated with enhanced biological activity due to its electron-rich nature.
Anticancer Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range (e.g., 0.0585 µg/mL for MCF-7) .
- The presence of the tetrahydrothienoquinoline scaffold is associated with inhibition of tumor growth and induction of apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Thienoquinoline derivatives have also been investigated for their antimicrobial properties:
- Compounds similar to this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µg/mL .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- MCF-7 Cell Line Study :
- Antimicrobial Screening :
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Substituents on the phenyl ring : Chloro (e.g., 2-chlorophenyl in KuSaSch032 ), fluoro (e.g., 4-fluorophenyl ), and methoxy groups (e.g., 3-chloro-4-methoxyphenyl ).
- Heterocyclic substituents : Thiophen-2-yl (target compound), pyridinyl (), benzothiazolyl (), and thiazolyl ().
- Core modifications : Ethyl groups at position 6 () and trifluoromethyl groups ().
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activities
Anticancer Potential
- Compound 1 () : Exhibits significant cytotoxicity in ovarian cancer cell lines (SK-OV-3, OVCAR-3), surpassing activity in breast and prostate cancers. The 3-chloro-2-methylphenyl group may enhance DNA intercalation .
- : A benzothiazolyl-substituted analog shows unknown activity but structural similarity to kinase inhibitors .
Antiplasmodial and Antimicrobial Activity
- KuSaSch032 () : Achieves 42% yield with antiplasmodial activity, likely due to the 2-chlorophenyl group’s hydrophobic interactions .
Antioxidant and Anti-inflammatory Effects
- : Ethyl acrylamido-thiophene carboxylates show radical scavenging and anti-inflammatory activity, highlighting the role of electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
